(R)-1-((2-Bromobenzyl)amino)butan-2-ol
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Overview
Description
®-1-((2-Bromobenzyl)amino)butan-2-ol is a chiral compound with a molecular formula of C11H16BrNO It is characterized by the presence of a bromobenzyl group attached to an amino butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Bromobenzyl)amino)butan-2-ol typically involves the reaction of ®-2-bromobutane with a suitable amine under controlled conditions. One common method involves the nucleophilic substitution reaction where ®-2-bromobutane reacts with 2-bromobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-1-((2-Bromobenzyl)amino)butan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-1-((2-Bromobenzyl)amino)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
®-1-((2-Bromobenzyl)amino)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-((2-Bromobenzyl)amino)butan-2-ol involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
®-2-Bromobutane: A simpler compound with similar reactivity but lacking the amino and hydroxyl groups.
2-Bromobenzylamine: Contains the bromobenzyl group but lacks the butanol backbone.
®-1-Aminobutan-2-ol: Similar backbone but without the bromobenzyl group.
Uniqueness
®-1-((2-Bromobenzyl)amino)butan-2-ol is unique due to the combination of the bromobenzyl group with the chiral amino butanol structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-1-[(2-bromophenyl)methylamino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJLFOJGQJNGA-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNCC1=CC=CC=C1Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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